(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one
Description
The compound “(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one” is a fused heterocyclic molecule featuring a benzoxazinone core integrated with furo and pyridine moieties. Its structure includes a 1,3-benzodioxole methyl group at position 8 and a pyridinylmethylidene substituent at position 2, conferring unique electronic and steric properties. Benzoxazinones are known for their role in polymer chemistry due to their ring-opening polymerization behavior, which can lead to thermosetting resins with low shrinkage and high thermal stability .
Properties
IUPAC Name |
(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O5/c27-23-17-4-6-19-18(24(17)31-22(23)8-15-2-1-7-25-10-15)12-26(13-28-19)11-16-3-5-20-21(9-16)30-14-29-20/h1-10H,11-14H2/b22-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYQSMFZMULYMP-UYOCIXKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=CC4=CN=CC=C4)C3=O)OCN1CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=CC3=C2O/C(=C\C4=CN=CC=C4)/C3=O)OCN1CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound is characterized by a complex structure featuring a benzodioxole moiety and a pyridine ring. Its molecular formula is C₁₈H₁₅N₃O₃, with a molecular weight of approximately 305.33 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For example, a series of benzodioxole derivatives were tested against various bacterial strains, showing promising inhibition zones and minimum inhibitory concentrations (MICs) below 50 µg/mL in several cases. These findings suggest that the compound may possess similar antimicrobial potential.
Anticancer Properties
In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, thiosemicarbazone complexes have shown selective cytotoxicity against leukemia cells while sparing normal cells. The proposed mechanism involves the disruption of mitochondrial function and induction of apoptotic pathways. Further research into the specific effects of (2Z)-8-(1,3-benzodioxol-5-ylmethyl) on cancer cell proliferation is warranted.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. Notably, it has shown inhibitory activity against α-amylase and α-glucosidase, which are critical targets for managing diabetes. The IC50 values for these enzymes were reported in the range of 2.57 to 4.28 µg/mL for related benzodioxole derivatives .
The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest that it may interact with specific molecular targets:
- Enzyme Binding : The compound likely binds to enzyme active sites through hydrogen bonding and hydrophobic interactions.
- Cellular Uptake : Its lipophilicity may facilitate cellular uptake, enhancing its bioavailability and efficacy.
- Apoptotic Pathways : Similar compounds have been shown to activate caspases and other apoptotic markers in cancer cells.
Case Studies
- Anticancer Activity : A study involving the evaluation of various benzodioxole derivatives reported significant cytotoxic effects on the MCF-7 breast cancer cell line with IC50 values ranging from 10 to 20 µM.
- Diabetes Management : Another investigation highlighted the potential of benzodioxole derivatives as α-glucosidase inhibitors with effective concentrations leading to reduced postprandial glucose levels in diabetic models.
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Heterocyclic Compounds
Physicochemical Properties
- Thermal Behavior: Benzoxazinones exhibit volume expansion during polymerization but contract during isothermal curing, influenced by substituents and crosslinking density . In contrast, furopyridazinones and chromenopyrimidinones lack documented thermal polymerization properties.
- Solubility and Stability : The pyridinylmethylidene group in the target compound may enhance solubility in polar solvents compared to chlorophenyl-substituted analogs (e.g., Compound 4 in ).
Crystallographic and Computational Analysis
- Structural elucidation of such compounds typically employs X-ray crystallography using programs like SHELXL for refinement and ORTEP-3 for graphical representation .
Q & A
Basic Research Questions
Q. How can the crystal structure of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which iteratively adjusts atomic coordinates and thermal parameters to minimize residuals (R-factors). Validate hydrogen bonding and π-π stacking interactions using ORTEP-3 for graphical visualization . For example, assign anisotropic displacement parameters (ADPs) to non-hydrogen atoms and apply restraints to flexible moieties (e.g., benzodioxole rings).
Q. What synthetic routes are feasible for this compound?
- Methodological Answer : Design multi-step synthesis starting with a furo-benzoxazinone core. Introduce the pyridinylmethylidene group via Schiff base condensation under acidic conditions (e.g., acetic acid, 60–80°C). Optimize the benzodioxol-5-ylmethyl substitution using alkylation with NaH in DMF. Monitor reaction progress via TLC or LC-MS, and purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How can biological activity be assessed in vitro?
- Methodological Answer : Screen for antimicrobial activity using MIC assays (e.g., broth microdilution against S. aureus and E. coli). For anticancer potential, use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include positive controls (e.g., doxorubicin) and normalize data to solvent-only treated cells. Ensure compliance with in-vitro research guidelines (e.g., no in vivo testing) .
Advanced Research Questions
Q. How can conformational dynamics of the benzodioxole and furo rings be analyzed?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify non-planarity. For the benzodioxole ring, calculate puckering amplitude (q) and phase angle (φ) from atomic coordinates derived from SC-XRD. Compare with DFT-optimized geometries (e.g., B3LYP/6-31G* basis set) to identify energy minima and pseudorotational pathways .
Q. What computational methods validate electronic properties for structure-activity relationships (SAR)?
- Methodological Answer : Perform DFT calculations (Gaussian 16) to map electrostatic potential surfaces (EPS) and HOMO-LUMO gaps. Use Multiwfn for topological analysis of electron density (AIM theory). Correlate pyridinylmethylidene π-electron density with observed bioactivity using partial least squares (PLS) regression .
Q. How can reaction yields be optimized using algorithmic strategies?
- Methodological Answer : Implement Bayesian optimization with a 3-factor experimental design (temperature, catalyst loading, solvent polarity). Define a response surface model (RSM) and iterate via Thompson sampling. Validate with HPLC purity data. Compare to heuristic algorithms (e.g., genetic algorithms) for global maxima identification .
Q. How to resolve stereochemical ambiguities in the (2Z)-configuration?
- Methodological Answer : Use NOESY NMR to confirm the Z-configuration of the pyridinylmethylidene group. Irradiate the methylidene proton and observe cross-peaks with adjacent aromatic protons. Complement with ECD spectroscopy; compare experimental Cotton effects with TD-DFT-simulated spectra .
Q. How to address contradictions in crystallographic and spectroscopic data?
- Methodological Answer : Cross-validate SC-XRD bond lengths/angles with gas-phase DFT geometries. For discrepancies in torsion angles (e.g., benzodioxole vs. furo ring), perform Hirshfeld surface analysis to assess crystal packing effects. Reconcile NMR chemical shifts with GIAO-calculated values using explicit solvent models (e.g., PCM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
